Cas no 2142234-63-5 (3-amino-3-(1-propylcyclobutyl)propanoic acid)

3-amino-3-(1-propylcyclobutyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(1-propylcyclobutyl)propanoic acid
- EN300-1286722
- 2142234-63-5
-
- インチ: 1S/C10H19NO2/c1-2-4-10(5-3-6-10)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
- InChIKey: JMAQPQWPJTZIRK-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C1(CCC)CCC1)N)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 63.3Ų
3-amino-3-(1-propylcyclobutyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286722-10000mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1286722-50mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1286722-1.0g |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286722-500mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1286722-5000mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1286722-100mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1286722-1000mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1286722-2500mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1286722-250mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 250mg |
$840.0 | 2023-10-01 |
3-amino-3-(1-propylcyclobutyl)propanoic acid 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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9. Book reviews
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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3-amino-3-(1-propylcyclobutyl)propanoic acidに関する追加情報
Recent Advances in the Study of 3-amino-3-(1-propylcyclobutyl)propanoic acid (CAS: 2142234-63-5): A Comprehensive Research Brief
In the rapidly evolving field of chemical biology and pharmaceutical research, the compound 3-amino-3-(1-propylcyclobutyl)propanoic acid (CAS: 2142234-63-5) has emerged as a molecule of significant interest. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies highlight its unique structural features, which contribute to its interaction with specific biological targets, making it a promising candidate for drug development.
The synthesis of 3-amino-3-(1-propylcyclobutyl)propanoic acid has been optimized in recent years, with novel methodologies improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a streamlined synthetic route that leverages asymmetric catalysis to achieve enantioselective production. This advancement is critical, as the stereochemistry of the compound plays a pivotal role in its biological activity. The study also reported on the compound's stability under various physiological conditions, providing valuable insights for formulation development.
Pharmacological investigations have revealed that 3-amino-3-(1-propylcyclobutyl)propanoic acid exhibits potent activity as a modulator of glutamate receptors, particularly the metabotropic glutamate receptor subtype 2 (mGluR2). Preclinical studies in rodent models demonstrated its efficacy in reducing neuroinflammation and protecting against excitotoxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings were corroborated by in vitro assays showing high receptor binding affinity and selectivity, with minimal off-target effects.
Further research has explored the compound's pharmacokinetic profile, revealing favorable absorption and distribution characteristics. A recent pharmacokinetic study in non-human primates indicated good blood-brain barrier penetration, a crucial attribute for central nervous system (CNS) therapeutics. However, challenges remain in optimizing its metabolic stability, as preliminary data suggest rapid clearance in some models. Researchers are currently investigating prodrug strategies and structural analogs to address this limitation.
The safety profile of 3-amino-3-(1-propylcyclobutyl)propanoic acid has been assessed in early toxicology studies, which reported no significant adverse effects at therapeutic doses. Genotoxicity assays and cardiovascular safety pharmacology studies have also yielded promising results, supporting its progression to further development stages. These findings position the compound as a viable candidate for IND-enabling studies, with potential clinical trials anticipated in the coming years.
In conclusion, 3-amino-3-(1-propylcyclobutyl)propanoic acid represents a compelling case study in modern drug discovery, combining innovative synthetic chemistry with targeted biological activity. Its development trajectory exemplifies the integration of structure-based design and translational research in the pursuit of novel therapeutics. As research continues, this compound may offer new avenues for treating CNS disorders and other conditions mediated by glutamate receptor dysfunction.
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